N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-[4-(DIMETHYLAMINO)BENZYL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chromene core, a thiophene ring, and a dimethylaminobenzyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(DIMETHYLAMINO)BENZYL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the thiophene ring and the dimethylaminobenzyl group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[4-(DIMETHYLAMINO)BENZYL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace certain groups within the molecule with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
N-[4-(DIMETHYLAMINO)BENZYL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(DIMETHYLAMINO)BENZYL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(DIMETHYLAMINO)BENZYL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIENYL)-4-METHOXYBENZAMIDE
- N-[4-(DIMETHYLAMINO)BENZYL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIENYL)-2-FURAMIDE
- N-[4-(DIMETHYLAMINO)BENZYL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIENYL)-3-METHOXYBENZAMIDE
Uniqueness
N-[4-(DIMETHYLAMINO)BENZYL]-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features. The presence of the chromene core, thiophene ring, and dimethylaminobenzyl group imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C25H28N2O5S |
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Molecular Weight |
468.6 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)-7,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C25H28N2O5S/c1-16-5-10-21-22(28)13-23(32-24(21)17(16)2)25(29)27(20-11-12-33(30,31)15-20)14-18-6-8-19(9-7-18)26(3)4/h5-10,13,20H,11-12,14-15H2,1-4H3 |
InChI Key |
IHVQQTROXHHGKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)N(CC3=CC=C(C=C3)N(C)C)C4CCS(=O)(=O)C4)C |
Origin of Product |
United States |
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